molecular formula C8H10O2 B1664559 2-Methoxy-3-methylphenol CAS No. 18102-31-3

2-Methoxy-3-methylphenol

Cat. No. B1664559
CAS RN: 18102-31-3
M. Wt: 138.16 g/mol
InChI Key: SHESIBIEPSTHMZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenol, also known as Phenol, 2-methoxy-3-methyl-, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.1638 .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylphenol can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

2-Methoxy-3-methylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 217.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 88.2±6.7 °C .

Scientific Research Applications

Proxies for Land Plant Biomass

2-Methoxyphenols, including variants like 2-Methoxy-3-methylphenol, are significant in researching terrestrial biomass. They serve as proxies for studying the chemical transformations in lignin during hydrothermal alteration. Specifically, 2-methoxyphenol (2-MOP) and its derivatives are useful in understanding these changes. When subjected to pyrolysis, these compounds yield products such as 1,2-dihydroxybenzene and 2-methylphenol, demonstrating their potential as biomarkers in geochemical investigations (Vane & Abbott, 1999).

Photochemical Rearrangements

2-Methoxy-3-methylphenol and its relatives like 3-methoxyphenol have been studied for their behavior under photochemical conditions. These compounds can undergo Lumiketone-type rearrangements when exposed to specific conditions, such as irradiation in the presence of AlBr3. This has implications for synthetic chemistry, where such rearrangements can be used to produce complex organic structures (Kakiuchi et al., 1991).

Atmospheric Reactivity and Implications

The reactivity of methoxyphenols, including 2-methoxyphenol (guaiacol) and its derivatives, with hydroxyl radicals has significant atmospheric implications. These studies provide insights into the atmospheric lifetime and reactivity of these compounds, contributing to our understanding of wood smoke emissions and their environmental impact (Coeur-Tourneur, Cassez, & Wenger, 2010).

Synthesis and Chemical Transformations

The synthesis and transformation of compounds like 2-Methoxy-3-methylphenol are areas of active research. Studies have explored the synthesis of derivatives like (E)-2-methoxy-6-(R-imino)methylphenols, which are important in various chemical applications, including the development of pharmaceuticals and materials (Dikusar, 2012).

Biomedical Applications

In the biomedical field, derivatives of 2-Methoxy-3-methylphenol have been investigated for their anticancer activity. For example, certain Schiff base compounds synthesized from vanillin (a derivative of guaiacol) have shown activity against breast cancer cells, indicating the potential medicinal value of these compounds (Sukria et al., 2020).

Safety And Hazards

2-Methoxy-3-methylphenol is considered harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESIBIEPSTHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171058
Record name 2-Methoxy-3-methylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylphenol

CAS RN

18102-31-3
Record name 2-Methoxy-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18102-31-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-methylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-methoxy-3-methyl
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Record name 2-METHOXY-3-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
M Nonella, C Boullais, C Mioskowski… - The Journal of …, 1999 - ACS Publications
… 2-Methylresorcinol was monomethylated with CH 3 I/K 2 CO 3 23 to give 2-methoxy-3-methylphenol which reacted with the diazonium salt formed from sulfanilic acid NaNO 2 /HCl …
Number of citations: 16 pubs.acs.org
HW Lee, BR Jun, H Kim, DH Kim, JK Jeon, SH Park… - Energy, 2015 - Elsevier
… When mesoporous Y only was used as a catalyst to convert 2-methoxy phenol, most of the products were phenolic compounds, such as 2-methoxy-3-methylphenol. No saturated cyclic …
Number of citations: 101 www.sciencedirect.com
J Kukkola, J Knuutinen, J Paasivirta, S Herve… - Journal of analytical and …, 2006 - Elsevier
… Guaiacol, 2-furfural, 2-methylphenol, 2- or 3-ethylphenol, 2-methyl-2-cyclopenten-1-one, 5-methyl-2-furaldehyde, 2,4-dimethylphenol and 2-methoxy-3-methylphenol were major …
Number of citations: 19 www.sciencedirect.com
W He, Z Zhang, D Ma - Angewandte Chemie International …, 2019 - Wiley Online Library
… This strategy features the employment of (S)-5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol as the same intermediate to install the both sides of two target molecules and an …
Number of citations: 56 onlinelibrary.wiley.com
AE Harman-Ware, M Crocker, AP Kaur… - Journal of analytical and …, 2013 - Elsevier
… The presence of other compounds, such as 2-methoxy-3-methylphenol, indicates the occurrence of isomerization reactions. The formation of these various products has been explained …
Number of citations: 50 www.sciencedirect.com
L Wang, J Li, Y Chen, H Yang, J Shao, X Zhang, H Yu… - Fuel, 2019 - Elsevier
To investigate the pyrolysis behavior of guaiacol lignin (G-lignin) at 400–750 C and its major decomposition mechanisms, ginkgo MWL as a typical G-lignin was decomposed in a micro-…
Number of citations: 48 www.sciencedirect.com
SD Munday, S Dezvarei, ICK Lau, SG Bell - ChemCatChem, 2017 - Wiley Online Library
… Both were phenols with one metabolite 2-methoxy-3-methylphenol (2-MeO-3-MP) identified by GC–MS coelution experiments after synthesis of the standard (see Experimental Section). …
PJ Weldon, JR Aldrich, JA Klun, JE Oliver… - …, 2003 - Springer
… -Villiger oxidation with m-chloroperoxybenzoic acid in the presence of toluenesulfonic acid (Knölker and Fröhner 1997) gave the acetate of 4-benzyloxy-2-methoxy-3-methylphenol. …
Number of citations: 94 link.springer.com
J Lehto, M Huttunen, M Ghalibaf… - Cellulose chemistry …, 2022 - cellulosechemtechnol.ro
The pyrolytical conversion of birch (Betula pendula/pubescens) lignin fractions separated from hot-water pretreatment/sulfur-free delignification black liquors was investigated by …
Number of citations: 5 www.cellulosechemtechnol.ro
X Bai, KH Kim, RC Brown, E Dalluge, C Hutchinson… - Fuel, 2014 - Elsevier
… Pyrolysis of syringol produced numerous derivatives including 3, 4, 5-trimethoxyl benzoic acid methylester, 3-methoxy guaiacol, 2-methoxy-3-methylphenol, 3-methoxy-1, 2-benzenediol …
Number of citations: 251 www.sciencedirect.com

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